molecular formula C6H4ClNO B12376968 Isonicotinoyl chloride-d4

Isonicotinoyl chloride-d4

Cat. No.: B12376968
M. Wt: 145.58 g/mol
InChI Key: RVQZKNOMKUSGCI-RHQRLBAQSA-N
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Description

Isonicotinoyl chloride-d4 is a deuterated form of isonicotinoyl chloride, where four hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonicotinoyl chloride-d4 can be synthesized through the chlorination of isonicotinic acid-d4. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:

C6D4NO2+SOCl2C6D4ClNO+SO2+HCl\text{C}_6\text{D}_4\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{D}_4\text{ClNO} + \text{SO}_2 + \text{HCl} C6​D4​NO2​+SOCl2​→C6​D4​ClNO+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Isonicotinoyl chloride-d4 undergoes various chemical reactions, including:

    Acylation: It reacts with phenolic hydroxyl groups under the catalysis of 4-dimethylaminopyridine (DMAP) to form esters.

    Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding amides and esters.

Common Reagents and Conditions

    Acylation: The reaction with phenolic hydroxyl groups is typically carried out in the presence of DMAP and an organic solvent like acetonitrile.

    Substitution: Nucleophilic substitution reactions are conducted under mild conditions, often at room temperature, using solvents like dichloromethane or acetonitrile.

Major Products Formed

    Esters: Formed from the reaction with phenolic hydroxyl groups.

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

Scientific Research Applications

Isonicotinoyl chloride-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Mass Spectrometry: Used as a labeling reagent to enhance the detection sensitivity of various compounds.

    Drug Development: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic profiles.

    Biological Research: Utilized in the derivatization of steroids and other biomolecules for analytical purposes.

    Chemical Synthesis: Acts as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of isonicotinoyl chloride-d4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as hydroxyl, amino, and thiol groups to form corresponding esters, amides, and thioesters. The presence of deuterium atoms does not significantly alter its reactivity but provides a distinct mass difference that is useful in analytical applications.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinoyl chloride: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.

    2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): Another reagent used for derivatization in mass spectrometry.

    2-Nitrosopyridine (PyrNO): Used for similar purposes in analytical chemistry.

Uniqueness

Isonicotinoyl chloride-d4 stands out due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in studies requiring precise quantitation and differentiation of labeled compounds.

Properties

Molecular Formula

C6H4ClNO

Molecular Weight

145.58 g/mol

IUPAC Name

2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride

InChI

InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H/i1D,2D,3D,4D

InChI Key

RVQZKNOMKUSGCI-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)Cl)[2H])[2H])[2H]

Canonical SMILES

C1=CN=CC=C1C(=O)Cl

Origin of Product

United States

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